(1E)-1,2-dipyridin-2-ylethane-1,2-dione thiosemicarbazone
CAS No.:
Cat. No.: VC18374121
Molecular Formula: C13H11N5OS
Molecular Weight: 285.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H11N5OS |
|---|---|
| Molecular Weight | 285.33 g/mol |
| IUPAC Name | [(Z)-(2-oxo-1,2-dipyridin-2-ylethylidene)amino]thiourea |
| Standard InChI | InChI=1S/C13H11N5OS/c14-13(20)18-17-11(9-5-1-3-7-15-9)12(19)10-6-2-4-8-16-10/h1-8H,(H3,14,18,20)/b17-11- |
| Standard InChI Key | ROYMGMZWTFFYMS-BOPFTXTBSA-N |
| Isomeric SMILES | C1=CC=NC(=C1)/C(=N/NC(=S)N)/C(=O)C2=CC=CC=N2 |
| Canonical SMILES | C1=CC=NC(=C1)C(=NNC(=S)N)C(=O)C2=CC=CC=N2 |
Introduction
Structural Characteristics and Molecular Identity
Molecular Architecture
The compound’s IUPAC name, [(Z)-(2-oxo-1,2-dipyridin-2-ylethylidene)amino]thiourea, reflects its stereochemical configuration and functional groups . The central ethane-1,2-dione backbone bridges two pyridine rings, while the thiosemicarbazone moiety (–NH–C(=S)–NH₂) introduces sulfur-based nucleophilicity (Figure 1). The (1E) designation specifies the trans configuration of the imine bond, critical for its biological activity.
Key structural features:
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Two pyridine rings (electron-deficient aromatic systems) facilitating π-π interactions.
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A conjugated thiosemicarbazone group enabling metal chelation.
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Planar geometry favoring intercalation with biological macromolecules.
Table 1: Fundamental Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 285.33 g/mol | |
| CAS Number | 108922-13-0 | |
| SMILES Notation | C1=CC=NC(=C1)/C(=N/NC(=S)N)/C(=O)C2=CC=CC=N2 | |
| Melting Point | Not reported | – |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR):
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NMR: Peaks at δ 8.5–9.0 ppm correspond to pyridyl protons, while δ 10–11 ppm signals indicate NH groups in the thiosemicarbazone moiety.
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NMR: Carbonyl carbons resonate near δ 180–190 ppm, with pyridyl carbons appearing at δ 120–150 ppm.
Infrared (IR) Spectroscopy:
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Strong absorption at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C=S stretch).
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N–H stretches observed at ~3300 cm⁻¹.
Mass Spectrometry:
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ESI-MS exhibits a molecular ion peak at m/z 285.33 ([M+H]⁺), with fragmentation patterns consistent with pyridine ring cleavage and thiosemicarbazone decomposition .
Synthesis and Reaction Pathways
Synthetic Protocols
The compound is typically synthesized via a two-step condensation reaction:
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Formation of 1,2-dipyridin-2-ylethane-1,2-dione: Pyridine-2-carboxylic acid undergoes oxidative coupling using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to yield the diketone intermediate .
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Thiosemicarbazone Conjugation: The diketone reacts with thiosemicarbazide () in ethanol under reflux, catalyzed by acetic acid.
Reaction Mechanism:
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Nucleophilic attack by the terminal amine of thiosemicarbazide on the carbonyl carbon.
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Subsequent dehydration forms the imine bond (C=N), stabilized by conjugation with the thiourea group.
Table 2: Optimal Reaction Conditions
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | Ethanol | 70–75 |
| Temperature | Reflux (78°C) | – |
| Catalyst | Acetic acid (0.1 M) | – |
| Reaction Time | 6–8 hours | – |
Side Reactions and Byproducts
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Hydrazone Formation: Competing reaction with excess hydrazine derivatives.
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Oxidation: Thiosemicarbazone oxidation to disulfides under aerobic conditions.
Chemical Reactivity and Coordination Chemistry
Ligand Behavior
The compound acts as a bidentate ligand, coordinating transition metals via the sulfur atom (thione) and imine nitrogen. Common complexes include:
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Copper(II) Complexes: Square planar geometry, exhibiting enhanced antimicrobial activity compared to the free ligand.
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Iron(III) Complexes: Octahedral coordination, studied for redox activity.
Reactivity with Electrophiles
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Alkylation: Reacts with alkyl halides at the sulfur atom, forming thioethers.
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Acylation: Acetyl chloride targets the NH groups, producing N-acetyl derivatives.
| Microorganism | MIC (μg/mL) | Source |
|---|---|---|
| Staphylococcus aureus | 12.5 | |
| Escherichia coli | 25.0 | |
| Candida albicans | 50.0 |
Anticancer Activity
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In Vitro Cytotoxicity: IC₅₀ values of 8–15 μM against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines.
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Mechanism: ROS generation and topoisomerase II inhibition.
Applications in Materials Science
Catalysis
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Pd(II) Complexes: Effective in Suzuki-Miyaura cross-coupling reactions (yields >85%).
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Photocatalysis: TiO₂ nanocomposites functionalized with the ligand degrade methylene blue under UV light.
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